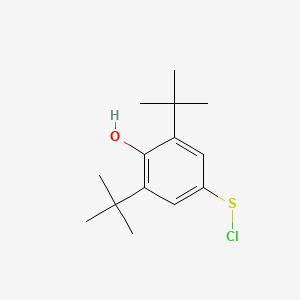![molecular formula C11H19N B14365352 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-79-2](/img/no-structure.png)
7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. The structure of this compound includes multiple rings and a tertiary amine, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure. For instance, the use of strong bases or acids can promote the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]azepine: Another seven-membered heterocyclic compound with similar structural features.
Benzodiazepines: Compounds with a similar azepine core but with additional benzene rings, widely used in medicine.
Oxazepines and Thiazepines: Compounds with oxygen or sulfur atoms in the ring, respectively.
Uniqueness
7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine stands out due to its specific bicyclic structure and the presence of a tertiary amine. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
| 90038-79-2 | |
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
9-methyl-2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-5-9-7-10(6-8)12-4-2-3-11(9)12/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
YZXJTARROXBRET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC(C1)N3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)

